molecular formula C17H16N2O6 B4010582 methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate

methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate

Cat. No.: B4010582
M. Wt: 344.32 g/mol
InChI Key: JMCRGLJKBSCDIB-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate is a complex organic compound with a unique structure that includes a nitrobenzoate group and a dioxooctahydro-methanoisoindol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate typically involves multiple steps. One common method starts with the preparation of the dioxooctahydro-methanoisoindol intermediate, which is then reacted with a nitrobenzoate derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
  • 4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • (2S)-2-[(3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic acid

Uniqueness

Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-25-17(22)11-5-4-10(19(23)24)7-12(11)18-15(20)13-8-2-3-9(6-8)14(13)16(18)21/h4-5,7-9,13-14H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCRGLJKBSCDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoate
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